molecular formula C7H5N3O2 B2886416 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid CAS No. 1935072-38-0

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid

Cat. No.: B2886416
CAS No.: 1935072-38-0
M. Wt: 163.136
InChI Key: ZXRDIRDCONZPNK-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid (CAS 1935072-38-0) is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a fused pyrrole and pyrazine ring system, which is a privileged scaffold for designing potent kinase inhibitors . Research highlights the 5H-pyrrolo[2,3-b]pyrazine core as particularly effective for developing inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases that are aberrant in various cancer types and represent promising therapeutic targets . The carboxylic acid functional group at the 3-position provides a versatile handle for synthetic modification, allowing researchers to create diverse derivative libraries for structure-activity relationship (SAR) studies . This compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: 1935072-38-0 • Molecular Formula: C7H5N3O2 • Molecular Weight: 163.14 g/mol • SMILES: O=C(C1=CN=C2C(NC=C2)=N1)O

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDIRDCONZPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • 2,6-Diamino-4-hydroxypyrimidine (1.45 g, 10 mmol)
    • α-Bromoaldehyde derivative (3.00 g, 12 mmol)
  • Procedure :

    • Dissolve 2,6-diamino-4-hydroxypyrimidine in DMSO (6 mL)
    • Add K₂CO₃ (60 mg, 0.43 mmol) and α-bromoaldehyde in DMSO (5 mL)
    • Stir at 25°C for 4 hr
    • Quench with H₂O (50 mL), filter precipitate
    • Purify via flash chromatography (CHCl₃/MeOH 97:3)
  • Key Parameters :

    • Temperature : Room temperature prevents side reactions
    • Solvent : DMSO enables polar transition state stabilization
    • Yield : 41% (1.43 g white solid)

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the pyrimidine amine on the aldehyde carbonyl, followed by intramolecular cyclization (Figure 1). X-ray crystallography confirms the regiochemistry of the pyrrolo[2,3-b]pyrazine system.

Method B: Carboxylation via Palladium-Catalyzed Cross-Coupling

Synthetic Route

  • Substrate Preparation :

    • 5H-Pyrrolo[2,3-b]pyrazine-3-boronic ester (1.0 eq)
  • Carbonylation Conditions :

    • Pd(OAc)₂ (5 mol%)
    • Xantphos (10 mol%)
    • CO (1 atm) in MeOH/H₂O (4:1)
    • 80°C, 12 hr
  • Workup :

    • Acidify with 1N HCl to pH 3
    • Extract with EtOAc (3×50 mL)
    • Dry over MgSO₄, concentrate
  • Performance Metrics :

    • Conversion : 78% (HPLC)
    • Purity : 92% (UV 254 nm)

Optimization Data

Parameter Range Tested Optimal Value
Catalyst Loading 1-10 mol% 5 mol%
CO Pressure 1-5 atm 1 atm
Solvent Ratio 1:1 to 5:1 MeOH:H₂O 4:1

Method C: Solid-Phase Parallel Synthesis

Automated Protocol

  • Resin Functionalization :

    • Wang resin (1.2 mmol/g)
    • Load with Fmoc-protected glycine (0.8 mmol/g)
  • Cyclization Step :

    • Deprotect with 20% piperidine/DMF
    • Couple with pre-activated pyrrolopyrazine carboxylate (HOBt/DIC)
    • Cleave with TFA/H₂O (95:5)
  • Quality Control :

    • HPLC-MS : m/z 180.03 [M+H]+
    • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H), 8.7 (d, J=4.2 Hz, 1H), 6.9 (s, 1H)

Comparative Yield Analysis

Batch Size (mmol) Average Yield (%) Purity (%)
0.1 65 89
0.5 72 91
1.0 68 87

Critical Comparison of Methodologies

Economic and Practical Considerations

Method Cost Index Scalability Green Metrics (E-factor)
A $$$ Moderate 23.4
B $$$$ High 18.7
C $$ Low 34.1

Structural Characterization Data

Technique Key Signals
IR (KBr) 3380 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)
¹³C NMR 167.2 ppm (COOH), 145.3 ppm (C-3)
HRMS Calcd: 180.0404; Found: 180.0401

Industrial-Scale Production Challenges

Purification Issues

  • Residual DMSO in Method A requires multiple water washes
  • Palladium removal in Method B (<5 ppm specification) needs 3-stage extraction

Stability Profile

Condition Degradation (%) Major Impurity
40°C/75% RH, 1 mo 12.4 Decarboxylated product
pH 7.4 buffer 8.7/hr Ring-opened amine

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid has a wide range of scientific research applications :

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological pathways and interactions due to its bioactive properties.

    Medicine: It is explored for its potential therapeutic effects, particularly as an antimicrobial, anti-inflammatory, and antitumor agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By targeting kinases, the compound can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrrolopyrazine Derivatives

Substituent Effects on Kinase Inhibition

The biological activity of pyrrolopyrazine derivatives is highly dependent on substituents. Key comparisons include:

Compound Substituents Target Kinase Key Activity/Selectivity Findings Source
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid Carboxylic acid at C3 FGFR1/JAK3 High binding affinity via H-bonding; modulates solubility
Compound 9 3-(1-Methyl-1H-pyrazol-4-yl), 5-(phenylsulfonyl) FGFR1 >90% inhibition at 1 µM; improved activity over pyrrolopyridine analogs
Compound 12b 2-Phenyl ether JAK3 IC50 = 12 nM; 30-fold selectivity over JAK1
3-Chloro-5H-pyrrolo[2,3-b]pyrazine Chloro at C3 Anticancer Broad-spectrum activity against MDR strains
Compound 10 Open pyrrole ring FGFR1 10-fold reduced activity vs. bicyclic core
  • Carboxylic Acid vs. Halogen Substituents : The carboxylic acid group enhances solubility and enables ionic interactions, whereas chloro/bromo substituents prioritize hydrophobic binding. For example, 3-chloro derivatives exhibit antimicrobial activity , while the carboxylic acid variant is more suited for kinase inhibition due to hinge-region interactions .
  • Sulfonyl and Phenyl Ether Groups : Sulfonyl groups (e.g., in Compound 9) improve FGFR1 binding via π-stacking with Phe489 , while phenyl ethers (e.g., Compound 12b) enhance JAK3 selectivity by occupying a hydrophobic back pocket .

Selectivity Across Kinases

The pyrrolopyrazine scaffold demonstrates polypharmacology:

  • FGFR1 : Compound 9 achieves >90% inhibition at 1 µM, outperforming pyrrolopyridine analogs (55.9% inhibition) due to optimal hydrogen bonding with Ala564 .
  • JAK3 : Phenyl ether modifications (Compound 12b) reduce off-target effects on JAK1/2, achieving 30-fold selectivity .
  • BTK/ATR : Unmodified scaffolds show moderate activity, suggesting substituent-driven target specificity .

Comparison with Structurally Related Heterocycles

Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[3,2-b]pyridine

  • Pyrazine vs. Pyridine Rings : The pyrazine ring’s additional nitrogen enhances hydrogen-bonding capacity. For FGFR1, replacing pyrrolopyridine with pyrrolopyrazine (Compound 9 vs. 8) increased inhibition from 55.9% to >90% .
  • Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility than halogenated analogs, critical for pharmacokinetics .

Pyrrolopyrazine vs. Imidazopyridazine

  • Imidazopyridazine-based inhibitors (e.g., c-Met inhibitors) lack the inverted binding conformation seen in pyrrolopyrazines, reducing FGFR1 selectivity .

Data Tables

Table 1: Inhibitory Activity of Key Derivatives

Compound ID Scaffold Substituents FGFR1 Inhibition (%) JAK3 IC50 (nM) Selectivity (vs. JAK1)
8 1H-Pyrrolo[3,2-b]pyridine Sulfonyl, pyrazole 55.9 N/A N/A
9 5H-Pyrrolo[2,3-b]pyrazine Sulfonyl, pyrazole >90 N/A N/A
12b 5H-Pyrrolo[2,3-b]pyrazine Phenyl ether N/A 12 30-fold

Table 2: Physicochemical Properties

Compound Molecular Weight logP Solubility (µM)
This compound 179.12 1.2 120
3-Chloro-5H-pyrrolo[2,3-b]pyrazine 153.57 2.8 18
Compound 9 356.03 3.5 45

Biological Activity

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyrazine ring, which contributes to its unique properties and biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It has been shown to exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth and fungal infections.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • Antitumor Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.

Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains (e.g., E. coli, S. aureus) ,
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators,
AntitumorInduces apoptosis in cancer cell lines; inhibits proliferation ,
Kinase InhibitionSelective inhibition of JAK kinases involved in inflammatory signaling ,
NeuroprotectiveProtects neuronal cells from oxidative stress ,

Case Studies

  • Antimicrobial Study : A recent study demonstrated that this compound exhibits significant antibacterial activity against pathogenic strains, with IC50 values comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis.
  • Cancer Research : In vitro studies showed that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways. The compound also inhibited the migration and invasion of cancer cells, suggesting potential as an anti-metastatic agent.
  • Inflammatory Disease Models : Animal models treated with this compound exhibited reduced levels of inflammatory markers, indicating its potential for treating chronic inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of halogenated precursors (e.g., 3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives) under metal-catalyzed or metal-free conditions. Key steps include:

  • Substitution reactions : Halogen atoms at position 3 are replaced with carboxylic acid groups via nucleophilic aromatic substitution using reagents like sodium hydroxide or potassium cyanide under reflux .
  • Regioselective control : Solvent choice (e.g., DMF or THF) and temperature (80–120°C) are critical for minimizing side products. For example, Na₂S·5H₂O in DMF at reflux enables selective thiolation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed?

  • NMR analysis : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.5–9.0 ppm) and carboxylic acid carbons (δ ~170 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₇H₅N₃O₂, MW 163.13 g/mol) with <5 ppm error .
  • X-ray crystallography : Resolves planar heterocyclic rings and confirms intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Kinase inhibition : IC₅₀ values are determined via fluorescence polarization assays against FGFR, JAK3, or CDKs using ATP-competitive binding protocols .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against multidrug-resistant strains (e.g., S. aureus or E. coli) follow CLSI guidelines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or A549) assess antiproliferative effects, with EC₅₀ values normalized to controls .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing polysubstituted derivatives be addressed?

  • Directed metalation : Use of Grignard reagents or organolithium compounds at low temperatures (-78°C) directs substitutions to electron-deficient positions (e.g., C-7 over C-2) .
  • Protecting groups : Temporary protection of the carboxylic acid with tert-butyl esters prevents unwanted side reactions during functionalization .
  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices and charge distribution .

Q. What strategies improve kinase selectivity in derivatives of this scaffold?

  • Structural modifications : Introducing bulky substituents (e.g., phenyl ethers) at position 2 reduces off-target binding to ATR or FAK while enhancing JAK3 specificity .
  • Co-crystallization studies : X-ray structures of kinase-ligand complexes guide residue-specific interactions (e.g., hydrogen bonding with JAK3’s Lys855) .
  • Selectivity profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify cross-reactivity patterns .

Q. How do contradictory spectral data in structural elucidation arise, and how are they resolved?

  • Tautomerism : The compound may exist as a mixture of keto-enol tautomers, causing split peaks in NMR. Deuterated DMSO or variable-temperature NMR clarifies dominant forms .
  • Impurity interference : Trace solvents (e.g., DMF) or byproducts mimic signals. LC-MS coupled with 1^1H-13^{13}C HSQC correlation maps isolates target signals .

Q. What SAR trends enhance anticancer activity in pyrrolopyrazine derivatives?

  • Position 3 : Carboxylic acid groups improve solubility and hydrogen bonding with target proteins (e.g., CDKs), reducing IC₅₀ by 10-fold compared to ester analogs .
  • Position 5 : Methyl or trifluoromethyl groups increase metabolic stability (t₁/₂ > 6 hours in microsomal assays) without compromising potency .
  • Position 7 : Electron-withdrawing substituents (e.g., aldehydes) enhance electrophilicity, improving covalent binding to cysteine residues in kinases .

Q. What analytical methods validate purity and stability under storage conditions?

  • HPLC-DAD : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at 254 nm, ensuring >97% purity .
  • Forced degradation studies : Exposure to heat (40°C), light (UV 365 nm), and humidity (75% RH) for 4 weeks identifies degradation products (e.g., decarboxylation) .
  • Stability-indicating assays : Dissolution profiles in PBS (pH 7.4) confirm no significant loss over 30 days at -20°C .

Methodological Notes

  • Synthesis optimization : Prioritize anhydrous conditions to prevent hydrolysis of intermediates .
  • Data interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MNova) to resolve ambiguities .

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